molecular formula C7H12ClNO2 B1382036 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride CAS No. 150516-39-5

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride

Cat. No.: B1382036
CAS No.: 150516-39-5
M. Wt: 177.63 g/mol
InChI Key: LYJAERNPXYXNDF-UHFFFAOYSA-N
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Description

5-Azaspiro[24]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid and hydrochloride groups. One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the carboxylic acid group, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride can be compared to other spirocyclic compounds, such as:

    5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.

    5-Azaspiro[2.4]heptane-6-carboxylic acid: Another related compound with variations in the ring system and functional groups, resulting in different reactivity and applications.

The uniqueness of 5-Azaspiro[2

Properties

IUPAC Name

5-azaspiro[2.4]heptane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(5)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAERNPXYXNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride
Reactant of Route 2
5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride
Reactant of Route 3
5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride
Reactant of Route 4
5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride
Reactant of Route 5
5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride
Reactant of Route 6
5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride

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